4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine
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Overview
Description
4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the pyrimidine ring. Key steps might include:
Cyclization reactions: to form the heterocyclic rings.
Substitution reactions: to introduce the methyl, methylsulfanyl, and propan-2-yl groups.
Coupling reactions: to attach the pyrazolo[4,3-c]pyridine moiety to the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of novel heterocyclic compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules.
Biology
Biological activity studies: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: The compound could serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material science: The compound’s unique properties might be explored for applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:
Inhibition of enzyme activity: By binding to the active site of an enzyme.
Receptor modulation: By acting as an agonist or antagonist at a receptor site.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine: Lacks the pyrazolo[4,3-c]pyridine moiety.
6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine: Lacks the 4-methyl group.
Uniqueness
The presence of both the pyrazolo[4,3-c]pyridine moiety and the pyrimidine ring, along with the specific substituents, makes 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine unique. This unique structure could confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-9(2)14-18-10(3)13(15(19-14)23-4)16(22)21-6-5-12-11(8-21)7-17-20-12/h7,9H,5-6,8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNYWSAVUCSRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)N2CCC3=C(C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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